N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide
Description
N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural and electronic properties
Properties
IUPAC Name |
N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-14(18(2,16)17)8-10-11-12-13-15(10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNKHFKKSRWPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=NN1C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide typically involves a multi-step process. One common synthetic route includes the reaction of N-methylmethanesulfonamide with bromoacetonitrile to form N-(cyanomethyl)-N-methylmethanesulfonamide. This intermediate then undergoes a [2+3] cycloaddition reaction with sodium azide to yield the desired tetrazole derivative . The reaction conditions often involve the use of polar solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate .
Chemical Reactions Analysis
N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide group.
Scientific Research Applications
N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole moiety is known for its bioisosteric properties, making it useful in the design of biologically active molecules.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-methyl-N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide can be compared with other tetrazole derivatives such as:
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound also contains a tetrazole ring and a sulfonamide group but differs in its trifluoromethyl substitution, which can affect its reactivity and biological activity.
N-methyl-1-phenyl-1H-tetrazol-5-amine: This compound lacks the sulfonamide group, which can influence its solubility and interaction with biological targets. The uniqueness of this compound lies in its combination of the tetrazole ring with the sulfonamide group, providing a distinct set of chemical and biological properties.
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